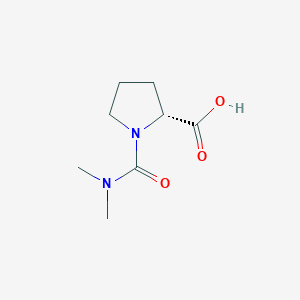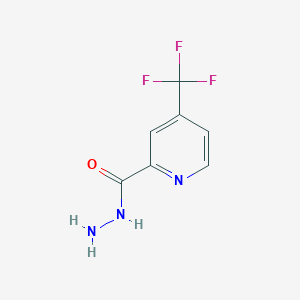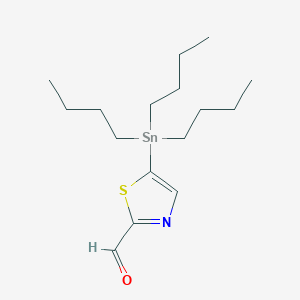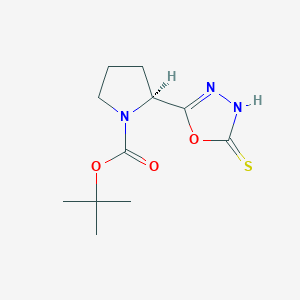
tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of tert-butyl (tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is not fully understood, but it is believed to interact with specific targets in cells and tissues. In medicinal chemistry, it has been studied for its potential to inhibit specific enzymes or proteins that are involved in disease processes. In biochemistry, it has been used as a tool to study the binding affinity and specificity of proteins to ligands. In materials science, it has been explored for its potential to modify the properties of materials through chemical interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl (this compound)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate are dependent on the specific target it interacts with. In medicinal chemistry, it has been studied for its potential to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. In biochemistry, it has been used to study the binding affinity and specificity of proteins to ligands. In materials science, it has been explored for its potential to modify the properties of materials through chemical interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl (tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Orientations Futures
For research on tert-butyl (tert-butyl (tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate include further investigation of its potential applications in medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it could be studied for its potential to inhibit specific enzymes or proteins that are involved in disease processes. In biochemistry, it could be used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, it could be explored for its potential to modify the properties of materials through chemical interactions. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity.
Applications De Recherche Scientifique
Tert-butyl (tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, it has been used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, it has been explored for its potential applications in the development of sensors and electronic devices.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(15)14-6-4-5-7(14)8-12-13-9(18)16-8/h7H,4-6H2,1-3H3,(H,13,18)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGMWALYBMDYCA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119131 | |
| Record name | 1,1-Dimethylethyl (2S)-2-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1046079-26-8 | |
| Record name | 1,1-Dimethylethyl (2S)-2-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046079-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-2-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)
![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)

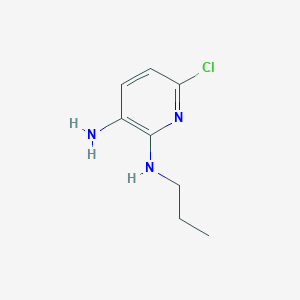
![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)
![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)

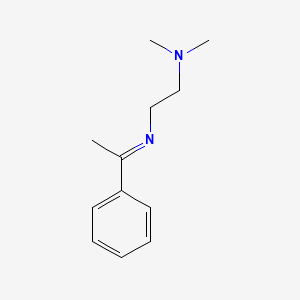
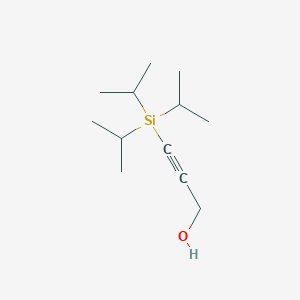
![6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B3077282.png)
![5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3077296.png)
